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Compound of Interest

Compound Name: 4-Bromo-2,6-dichloroanisole

Cat. No.: B175122 Get Quote

Introduction
4-Bromo-2,6-dichloroanisole is a halogenated aromatic compound that serves as a valuable

and versatile building block in modern organic synthesis. Its unique substitution pattern,

featuring a reactive bromine atom and two chlorine atoms ortho to a methoxy group, allows for

selective functionalization through various cross-coupling reactions. This trifunctional scaffold

provides a strategic advantage in the construction of complex molecular architectures,

particularly in the fields of drug discovery and agrochemical development. The electron-

withdrawing nature of the chlorine atoms and the steric hindrance around the methoxy group

influence the reactivity of the aryl bromide, making it an interesting substrate for a range of

palladium-catalyzed transformations.

This document provides detailed application notes and experimental protocols for the use of 4-
Bromo-2,6-dichloroanisole in key organic reactions, including Suzuki-Miyaura, Sonogashira,

and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2,6-dichloroanisole is

presented in the table below.
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Property Value Reference

CAS Number 19240-91-6 [1]

Molecular Formula C₇H₅BrCl₂O [1]

Molecular Weight 255.93 g/mol [1]

Appearance
White to off-white crystalline

solid

Melting Point 68-71 °C

Boiling Point 285.6 °C at 760 mmHg

Solubility

Insoluble in water, soluble in

common organic solvents like

THF, Dioxane, Toluene.

[1]

Applications in Organic Synthesis
4-Bromo-2,6-dichloroanisole is a key intermediate in the synthesis of a variety of organic

molecules. Its utility stems from the ability to selectively transform the carbon-bromine bond,

while the chlorine atoms and the methoxy group can be used for further modifications or to

modulate the properties of the final compound.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

4-Bromo-2,6-dichloroanisole can be coupled with a variety of aryl and heteroaryl boronic

acids or esters to generate biaryl structures. These motifs are prevalent in many biologically

active molecules.

Application Note: Synthesis of Fungicidal Biaryl Compounds

Substituted biaryl compounds are known to exhibit a range of biological activities, including

antifungal properties. The 2,6-dichloroanisole moiety can be found in some antifungal agents.

By coupling 4-Bromo-2,6-dichloroanisole with various (hetero)arylboronic acids, a library of

novel biaryl compounds can be synthesized and screened for antifungal activity against

phytopathogenic fungi like Botrytis cinerea.[2]
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Experimental Protocol: Representative Suzuki-Miyaura Coupling of an Analogous Aryl Bromide

Note: The following protocol is a representative procedure for a Suzuki-Miyaura coupling of a

substituted aryl bromide and may require optimization for 4-Bromo-2,6-dichloroanisole.

To a solution of 4-bromo-2-methylthiophene (1.5 mmol) and an arylboronic acid (1.0 mmol) in a

mixture of toluene (6 mL) and water (0.6 mL) were added K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄

(0.05 mmol). The reaction mixture was stirred at 100 °C for 12 hours under an argon

atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate and

washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered,

and concentrated under reduced pressure. The residue was purified by column

chromatography on silica gel to afford the desired biaryl product.

Entry Arylboronic Acid Product Yield (%)

1 Phenylboronic acid
2-Methyl-4-

phenylthiophene
85

2

4-

Methoxyphenylboronic

acid

4-(4-

Methoxyphenyl)-2-

methylthiophene

92

3
3-Pyridinylboronic

acid

2-Methyl-4-(pyridin-3-

yl)thiophene
78

Data is representative for the coupling of 4-bromo-2-methylthiophene and may not reflect the

yields for 4-Bromo-2,6-dichloroanisole.[3]

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl

halide and a terminal alkyne, providing access to substituted alkynes. These are important

intermediates for the synthesis of heterocycles and other complex molecules.

Application Note: Synthesis of Precursors for Insecticidal Agents

Alkynyl-substituted aromatic compounds are valuable precursors in the synthesis of various

agrochemicals. For instance, certain podophyllotoxin derivatives containing halogenated
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aromatic rings have shown significant insecticidal activity.[4] 4-Bromo-2,6-dichloroanisole can

be coupled with various terminal alkynes via the Sonogashira reaction to generate key

intermediates for the synthesis of novel insecticides.

Experimental Protocol: Representative Sonogashira Coupling of an Analogous Aryl Bromide

Note: This is a general procedure for the Sonogashira coupling of a substituted aryl bromide

and may need to be adapted for 4-Bromo-2,6-dichloroanisole.

A mixture of an aryl bromide (1.0 mmol), a terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03

mmol), and CuI (0.05 mmol) in a mixture of toluene (5 mL) and triethylamine (2 mL) was stirred

at 60 °C under an argon atmosphere for 6 hours. After completion of the reaction (monitored by

TLC), the reaction mixture was cooled to room temperature, and the solvent was removed

under reduced pressure. The residue was dissolved in ethyl acetate, washed with water and

brine, and dried over anhydrous Na₂SO₄. The solvent was evaporated, and the crude product

was purified by column chromatography on silica gel.

Entry Terminal Alkyne Product Yield (%)

1 Phenylacetylene

1-(Alkynyl)-2,6-

dichloro-4-

methoxybenzene

88

2 1-Hexyne

1-(Hex-1-yn-1-yl)-2,6-

dichloro-4-

methoxybenzene

82

3
(Trimethylsilyl)acetyle

ne

1-

((Trimethylsilyl)ethynyl

)-2,6-dichloro-4-

methoxybenzene

91

Yields are hypothetical and based on typical Sonogashira reactions of substituted aryl

bromides.
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The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen

bonds. 4-Bromo-2,6-dichloroanisole can react with a wide range of primary and secondary

amines to produce substituted anilines, which are important scaffolds in medicinal chemistry.[5]

Application Note: Synthesis of Kinase Inhibitor Scaffolds

Substituted anilines are core structures in many kinase inhibitors used in cancer therapy. The

2,6-dichlorophenylamino moiety can be a key pharmacophore. The Buchwald-Hartwig

amination of 4-Bromo-2,6-dichloroanisole with various amines provides a direct route to

novel aniline derivatives that can be further elaborated to synthesize potential kinase inhibitors.

Experimental Protocol: Representative Buchwald-Hartwig Amination of an Analogous Aryl

Bromide

Note: The following is a general protocol for the Buchwald-Hartwig amination of a sterically

hindered aryl bromide and may require optimization for 4-Bromo-2,6-dichloroanisole.

A mixture of 2-bromo-1,3-dimethylbenzene (1.0 mmol), a primary or secondary amine (1.2

mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a

base (e.g., NaOtBu, 1.4 mmol) in anhydrous toluene (5 mL) was heated at 100 °C under an

argon atmosphere for 12-24 hours. After cooling, the reaction mixture was diluted with ethyl

acetate, filtered through a pad of Celite, and concentrated. The residue was purified by column

chromatography on silica gel to give the desired N-arylated product.

Entry Amine Ligand Base Yield (%)

1 Morpholine XPhos NaOtBu 92

2 Aniline RuPhos K₃PO₄ 85

3 n-Butylamine BrettPhos LiHMDS 88

Data is representative for the amination of 2-bromo-1,3-dimethylbenzene and may not be

directly applicable to 4-Bromo-2,6-dichloroanisole.[6]
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Experimental Workflow for Cross-Coupling Reactions

Reaction Setup
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Click to download full resolution via product page
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Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy towards a Hypothetical Bioactive
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4-Bromo-2,6-dichloroanisole

Suzuki Coupling
(with Heteroarylboronic acid)

Intermediate 1
(4-Heteroaryl-2,6-dichloroanisole)

Demethylation

Intermediate 2
(4-Heteroaryl-2,6-dichlorophenol)

Etherification or Amination

Final Bioactive Molecule

Click to download full resolution via product page

Caption: A potential synthetic route to a bioactive molecule using 4-Bromo-2,6-
dichloroanisole.

Conclusion
4-Bromo-2,6-dichloroanisole is a highly useful and adaptable building block for the synthesis

of complex organic molecules. Its participation in a variety of palladium-catalyzed cross-

coupling reactions allows for the introduction of diverse functionalities, making it a valuable
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starting material for the development of new pharmaceuticals and agrochemicals. The

protocols and application notes provided herein offer a foundation for researchers to explore

the full potential of this versatile reagent in their synthetic endeavors. Further investigation into

the reactivity of the chloro-substituents could unveil even more intricate and powerful synthetic

strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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